molecular formula C10H18O B106190 4-Thujanol CAS No. 17699-16-0

4-Thujanol

Cat. No. B106190
CAS RN: 17699-16-0
M. Wt: 154.25 g/mol
InChI Key: KXSDPILWMGFJMM-AEJSXWLSSA-N
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Description

4-Thujanol, also known as trans-4-thujanol or trans-4-sabinene hydrate, is a bicyclic monoterpene alcohol . It is present in the essential oils of many medicinal and aromatic plants such as marjoram and thyme . It is commonly used as a fragrance and flavoring ingredient in a variety of products due to its woody, minty, and spicy odor .


Molecular Structure Analysis

The molecular formula of 4-Thujanol is C10H18O . It has a molecular weight of 154.25 .


Chemical Reactions Analysis

The potential genotoxic effects of 4-Thujanol on human peripheral blood lymphocytes were investigated in vitro by the chromosome aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) tests .


Physical And Chemical Properties Analysis

4-Thujanol has a melting point of 58-62 °C and a boiling point of 201.7±8.0 °C (Predicted) . It has a density of 1.030±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Pest Management in Forestry

4-Thujanol: has been identified as a compound that elicits strong electrophysiological responses in bark beetles, particularly the Ips typographus . It is suggested that 4-Thujanol could serve as a cue for these beetles to distinguish between trees with strong or weak defenses, potentially acting as a repellent or attractant. This discovery opens up possibilities for using 4-Thujanol in forestry pest management, either to protect trees or to trap and monitor beetle populations.

Medical Research: Genotoxicity Studies

Research has explored the genotoxic effects of 4-Thujanol on human peripheral blood lymphocytes. The compound induced chromosome aberrations and micronucleus formation, suggesting a clastogenic effect . These findings are significant for understanding the potential risks of 4-Thujanol exposure and could lead to further studies on its safety and appropriate usage in products that come into contact with humans.

Agriculture: Insect Behavior Modification

In agriculture, 4-Thujanol’s role in modifying insect behavior could be harnessed to protect crops. Studies have shown that it can act as an efficient repellent for the spruce bark beetle, Ips typographus . This property could be utilized to develop natural pest control methods that are less harmful to the environment compared to synthetic pesticides.

Environmental Science: Ecosystem Monitoring

The presence and concentration of 4-Thujanol in tree bark can influence the behavior of bark beetles, which are indicators of forest health . Monitoring the levels of 4-Thujanol and related compounds in forest ecosystems could provide valuable insights into the stress levels of trees and the likelihood of beetle infestations.

Industrial Applications: Flavoring Agent Production

4-Thujanol is used as a flavoring agent with a fresh minted thyme taste, particularly in the food industry . Its production in crystal form has been optimized, which could lead to increased use in flavoring a variety of food products. This advancement in production technology may also reduce costs and increase the availability of natural 4-Thujanol for industrial use.

Biotechnology: Cytogenetic Research

The cytogenetic effects of 4-Thujanol, such as its impact on chromosome aberrations and sister chromatid exchanges, are of interest in biotechnological research . Understanding these effects can contribute to the development of new biotechnological applications, including the design of safer compounds and the assessment of environmental mutagens.

Future Directions

The production of pure and natural (E)-®-4-Thujanol in abundance with a competitive price is likely to boost the use of 4-Thujanol . It is suggested that trans-4-thujanol might play a role in both spruce tree defense and tree choice by beetles , indicating potential applications in pest management.

properties

IUPAC Name

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSDPILWMGFJMM-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905045
Record name (+)-trans-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

terpineol odour
Record name 4-Thujanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Thujanol

CAS RN

17699-16-0
Record name trans-Sabinene hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17699-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thujanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-trans-4-Thujanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-THUJANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The hydroperoxide resulting from α-thujene can be reduced to 4-hydroxy-β-thujene and can then be hydrogenated, e.g. in the presence of Raney nickel, to give sabinene hydrate.
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Synthesis routes and methods II

Procedure details

In the process, however, a relatively greater number of steps have to be pursued up to the course of synthesis of sabina ketone (6). In addition, since sabine ketone is obtainable from the starting material 3-isopropyl-2-cyclopenten-1-one only in about 57% yield, the total yield of sabinene hydrate results in lower value. Moreover, according to the process, operations and works are complicated and laborious, as it requires isolation procedures for each intermediate. Further, it is necessary to use valuable reagents and chromate compound hazardous in handling. Therefore, sabinene hydrates cannot be produced efficiently or economically, in particular, in large scale. Furthermore, by the process, cis-sabinene hydrate (formula 8) is produced preferentially and trans-sabinene hydrate (formula 7) appears only in a considerably minor amount. That is to say, a ratio of formation of trans-compound to cis-compound is 1:8.5, so that the process does not suit an industrial synthesis of trans-sabinene hydrate. Also, yield of trans- and cis-sabinene hydrates from sabina ketone is about 11%, and yield from 3-isopropyl-2-cyclopenten-1-one is about 6.3%.
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57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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